methyl 2-({8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
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Overview
Description
Methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is a complex organic compound with a unique structure that includes a bichromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate typically involves multiple steps, starting from simpler organic molecules. The process may include the formation of the bichromene core through cyclization reactions, followed by the introduction of the ethoxy and acetate groups under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or as a probe for studying cellular processes.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate: This compound shares some structural similarities with methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate, particularly in the presence of dioxo groups.
Amlodipine impurity A: Another compound with a complex structure that includes multiple functional groups and potential biological activity.
Uniqueness
Methyl 2-({8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate is unique due to its bichromene core, which imparts specific chemical and biological properties not found in other similar compounds
Properties
IUPAC Name |
methyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O8/c1-3-28-18-6-4-5-13-9-17(23(26)31-22(13)18)16-11-20(24)30-19-10-14(7-8-15(16)19)29-12-21(25)27-2/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMPBQKLQBEKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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